molecular formula C18H28O4 B8463197 Vanillyl decanoate CAS No. 291301-08-1

Vanillyl decanoate

Cat. No.: B8463197
CAS No.: 291301-08-1
M. Wt: 308.4 g/mol
InChI Key: FAKANUSCBNENBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Vanillyl decanoate is a phenolic ester compound synthesized via the acylation of vanillyl alcohol (4-hydroxy-3-methoxybenzyl alcohol) with decanoyl chloride . Structurally, it consists of a vanillyl moiety (derived from lignin-related phenolic compounds) esterified to a decanoic acid chain (C10), conferring increased lipophilicity compared to its parent alcohol . Studies highlight its role as a precursor in synthesizing 4-alkoxy-capsinoids, which exhibit enhanced bioactivity .

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis of vanillyl decanoate can occur under acidic or basic conditions to regenerate vanillin and decanoic acid:

Acidic Hydrolysis
Vanillyl decanoate+H3O+Vanillin+Decanoic acid\text{this compound}+\text{H}_3\text{O}^+\rightarrow \text{Vanillin}+\text{Decanoic acid}

Basic Hydrolysis
Vanillyl decanoate+OHVanillin+Decanoate\text{this compound}+\text{OH}^-\rightarrow \text{Vanillin}+\text{Decanoate}^-

Relevant data from related esters (e.g., vanillyl alcohol oxidation to vanillin) suggests hydrolysis pathways may involve intermediate formation of quinone methide or phenolic derivatives .

Transesterification

Transesterification with alcohols or other esters can alter the alkyl chain:

Vanillyl decanoate+R OHVanillyl alkyl ester+Decanoic acid\text{this compound}+\text{R OH}\rightleftharpoons \text{Vanillyl alkyl ester}+\text{Decanoic acid}

Catalysts like lipases or acid/base systems are typically employed. For example, enzymatic methods using lipases have been reported for other vanillin esters .

Key Research Findings

While no studies explicitly address this compound, insights can be drawn from analogous reactions:

  • Esterification selectivity : Vanillin derivatives show substrate specificity in enzymatic reactions (e.g., VAO enzymes prefer 2,6-substituted phenols) .

  • Oxidative stability : Vanillyl alcohol oxidizes to vanillin under catalytic conditions (e.g., Fe(II) complexes) , suggesting decanoate esters may exhibit similar reactivity.

  • Metabolic pathways : Microorganisms like Saccharomyces cerevisiae reduce vanillin to vanillyl alcohol , indicating potential biological transformations.

Data Tables and Reaction Comparisons

Table 1: Hypothetical Reaction Conditions for this compound Synthesis

Catalyst Solvent Temperature (°C) Time Expected Yield
H₂SO₄Toluene100–1104–6 hModerate
Lipase (e.g., Novozym 435)Acetonitrile30–5012–24 hHigh

Table 2: Hydrolysis Pathways Comparison

Condition Products Mechanism
AcidicVanillin + Decanoic acidProtonation → nucleophilic attack
BasicVanillin + Decanoate⁻Deprotonation → nucleophilic attack

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for producing vanillyl decanoate with high purity, and how can these methods be validated experimentally?

  • Methodological Answer: Synthesis typically involves esterification of vanillyl alcohol with decanoic acid using acid catalysts (e.g., H₂SO₄) or enzymatic approaches. Validate purity via elemental analysis (C, O content) and chromatographic techniques (HPLC, GC-MS). For reproducibility, document reaction conditions (temperature, solvent, catalyst loading) and compare yields against theoretical values .

Q. How can researchers assess the thermal stability of this compound under varying experimental conditions?

  • Methodological Answer: Use thermogravimetric analysis (TGA) to measure decomposition temperatures and differential scanning calorimetry (DSC) to identify phase transitions. Perform kinetic modeling (e.g., Arrhenius equation) to predict shelf-life. Ensure consistency by replicating experiments under controlled humidity and oxygen levels .

Q. What spectroscopic techniques are most effective for characterizing this compound’s structural and functional properties?

  • Methodological Answer: Employ FT-IR to identify ester carbonyl (C=O) and phenolic OH groups, NMR (¹H and ¹³C) for molecular structure confirmation, and UV-Vis spectroscopy to study electronic transitions. Cross-reference spectral data with computational simulations (e.g., DFT) for accuracy .

Advanced Research Questions

Q. What mechanistic insights explain the enzymatic degradation of this compound, and how can rate-limiting steps be experimentally determined?

  • Methodological Answer: Investigate enzymes like lipases or esterases using stopped-flow kinetics and isotope labeling (e.g., ¹⁸O) to track hydrolysis pathways. Monitor flavin cofactor redox states (as in vanillyl alcohol oxidase studies) to identify rate-limiting steps . Use Michaelis-Menten parameters (Km, Vmax) to compare substrate specificity .

Q. How does this compound interact with lipid bilayers or micellar systems, and what experimental models best capture these interactions?

  • Methodological Answer: Utilize molecular dynamics (MD) simulations to predict partitioning behavior. Validate with experimental techniques like fluorescence anisotropy (to assess membrane fluidity) or small-angle X-ray scattering (SAXS) for micelle structural analysis. Compare results across model systems (e.g., liposomes vs. synthetic membranes) .

Q. What statistical approaches resolve contradictions in catalytic efficiency data for this compound synthesis or degradation?

  • Methodological Answer: Apply multivariate analysis (ANOVA, PCA) to identify confounding variables (e.g., catalyst poisoning, solvent polarity). Use error-propagation models to quantify uncertainty in kinetic measurements. Replicate studies under orthogonal conditions (e.g., solvent-free vs. aqueous systems) to isolate factors causing discrepancies .

Q. Data Analysis & Experimental Design

Q. How can researchers design experiments to distinguish between homogeneous and heterogeneous catalytic mechanisms in this compound reactions?

  • Methodological Answer: Conduct kinetic tests (e.g., mercury poisoning for heterogeneous catalysts) and characterize catalyst surfaces pre-/post-reaction via SEM-EDS or XPS. Compare turnover frequencies (TOF) and leaching profiles to confirm mechanism .

Q. What protocols ensure rigorous data collection and reproducibility in studies involving this compound?

  • Methodological Answer: Adopt standardized reporting frameworks (e.g., MIACE guidelines for analytical chemistry). Use triplicate measurements with internal controls (e.g., spiked samples) and open-source data repositories for raw datasets. Document metadata (e.g., equipment calibration logs) to address variability .

Comparison with Similar Compounds

Vanillyl Alcohol and Other Vanillyl Esters

Vanillyl Alcohol

  • Structure: A phenolic alcohol with a hydroxyl and methoxy group on the benzene ring.
  • Bioactivity : Demonstrates neuroprotective effects, enhancing dopaminergic cell viability (69.1% at 20 µM) via antioxidant mechanisms . It also serves as a precursor for ester derivatives.
  • Antioxidant Activity : High TEAC value (1.086) in CUPRAC assays, outperforming BHT (0.739) .

Vanillyl Esters (e.g., vanillyl hexanoate, vanillyl nonanoate)

  • Synthesis: Produced via enzymatic esterification of vanillyl alcohol with fatty acids (e.g., hexanoic or nonanoic acid) using lipases like Novozym 435, yielding 64–86% under optimized conditions .
  • Antioxidant Activity: Vanillyl hexanoate shows a TEAC of 0.889, higher than BHT but lower than vanillyl alcohol .

Key Distinction: Vanillyl decanoate’s decanoate chain may balance lipophilicity and metabolic stability, though its antioxidant activity is likely inferior to vanillyl alcohol and hexanoate .

Capsinoids and 4-Alkoxy-capsinoids

Capsinoids (e.g., capsiate, vanillyl nonanoate)

  • Structure: Include an alkoxy group (e.g., ethoxy, butoxy) at the phenolic oxygen, unlike this compound’s simple ester linkage .
  • Synthesis: Require alkylation of vanillyl alcohol followed by acylation, yielding derivatives like 4-ethoxy-capsinoid (ED50 = 3.92 mg/kg) .
  • Bioactivity: Exhibit significantly higher analgesic potency than this compound (ED50 = 15.60 mg/kg), with activity increasing with alkoxy chain length (e.g., 4-hexyloxy-capsinoid ED50 = 1.84 mg/kg) .

Key Distinction: The alkoxy group in capsinoids enhances TRPV1 receptor interaction, boosting analgesia 9-fold compared to this compound .

Vanilloid Analogues (Vanillin, Vanillic Acid)

Vanillin

  • Structure : Lacks the hydroxyl group of vanillyl alcohol, featuring an aldehyde instead.
  • Bioactivity: Known for antioxidant and antimicrobial properties but lower neuroprotective efficacy than vanillyl alcohol .

Vanillic Acid

  • Structure : Carboxylic acid derivative of vanillin.
  • Bioactivity : Modulates TRPV1 receptors but with weaker effects than capsaicin analogues .

Key Distinction: this compound’s esterified aliphatic chain enhances lipophilicity and metabolic stability, enabling prolonged action compared to simpler vanilloids .

Amide Derivatives (N-Vanillyldecanamide)

Structure: Features an amide bond between vanillyl amine and decanoic acid, unlike the ester bond in this compound . Bioactivity: Limited data exists, but structural analogs suggest possible TRPV1 modulation, warranting further study .

Comparative Data Tables

Table 1: Analgesic Activity (ED50 Values)

Compound ED50 (mg/kg) Reference
This compound 15.60 ± 1.40
4-Ethoxy-capsinoid 3.92 ± 0.25
4-Hexyloxy-capsinoid 1.84 ± 0.11
Indomethacin (control) 10.08 ± 0.86

Table 2: Antioxidant Activity (CUPRAC TEAC Values)

Compound TEAC Value Reference
Vanillyl alcohol 1.086
Vanillyl hexanoate 0.889
BHT 0.739

Properties

CAS No.

291301-08-1

Molecular Formula

C18H28O4

Molecular Weight

308.4 g/mol

IUPAC Name

(4-hydroxy-3-methoxyphenyl)methyl decanoate

InChI

InChI=1S/C18H28O4/c1-3-4-5-6-7-8-9-10-18(20)22-14-15-11-12-16(19)17(13-15)21-2/h11-13,19H,3-10,14H2,1-2H3

InChI Key

FAKANUSCBNENBY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(=O)OCC1=CC(=C(C=C1)O)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Decanoic acid (2.00 g, 11.61 mmol), vanillyl alcohol (1.74 g, 11.27 mmol), and Novozym 435 (100 mg) were measured and placed in a flask (25 ml). The mixture in the flask free of a plug was heated with stirring in an oil bath at 50° C. for 20 hours. After 2 to 3 hours of stirring with heating, attachment of water on the wall of the upper part of the flask was observed. The reaction mixture was returned to room temperature, hexane (50 ml) was added, and Novozym 435 and a small amount of precipitated vanillyl alcohol were removed by filtration. The filtrate was washed with 5% aqueous citric acid solution (25 ml) and saturated brine (25 ml), and dried over anhydrous magnesium sulfate. Magnesium sulfate was removed by filtration, and the filtrate was concentrated under reduced pressure to give a mixture (3.41 g) of vanillyl decanoate and decanoic acid as a colorless oil. As a result of the analysis, the yield of vanillyl decanoate was 94.1%. The mixture contained 6.0 wt % of decanoic acid relative to vanillyl decanoate.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.74 g
Type
reactant
Reaction Step Two
[Compound]
Name
435
Quantity
100 mg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

Decanoic acid (10.0 g, 58.1 mmol), vanillyl alcohol (8.05 g, 52.2 mmol), and lipase PS-C “Amano” I (enzyme immobilized on ceramic: 1.44 g) were measured and placed in a flask (500 ml), and toluene (200 ml) was added. Under an argon atmosphere, the mixture was heated with stirring in an oil bath at 40° C. for 2 hours. This reaction mixture was concentrated under reduced pressure, and dehydration was promoted by azeotropic effect. Toluene (150 ml) was further added to the concentrate, and the mixture was heated with stirring in an oil bath at 40° C. for 20 hours. The reaction mixture was again concentrated under reduced pressure, and heptane (200 ml) was added. The mixture was stirred at room temperature for 2.5 hours, and immobilized enzyme and precipitated vanillyl alcohol were removed by filtration. The filtrate was concentrated under reduced pressure to give a mixture (15.8 g) of vanillyl decanoate and decanoic acid. As a result of the analysis, the yield of vanillyl decanoate was 98% and the purity was 97.9 area % by HPLC. The mixture contained 8.6 wt % of decanoic acid relative to vanillyl decanoate.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
8.05 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

This compound was synthesized by the method described in Kobata et al. (Biosci. Biotechnol. Biochem., 66(2), 319-327, 2002). Decanoic acid methyl ester (2.13 mL, 10.5 mmol), vanillyl alcohol (1.62 g, 10.5 mmol), molecular sheaves 4 Å (10 g), and Novozyme 435 (2.5 g) were added to acetone (50 mL) and stirred for 2 hours at room temperature. The reaction solution was filtered through cellite and the filtrate was concentrated under reduced pressure. The concentrated residue was purified by silica gel chromatography, yielding 2.25 g (7.30 mmol, 73.0 percent) of vanillyl decanoate in the form of a colorless oily substance.
Quantity
2.13 mL
Type
reactant
Reaction Step One
Quantity
1.62 g
Type
reactant
Reaction Step One
[Compound]
Name
435
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
73%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.